1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one
Description
1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one is a halogenated pyridine derivative featuring a trifluoroacetyl group at the 3-position and chlorine substituents at the 4- and 6-positions of the pyridine ring.
Properties
Molecular Formula |
C7H2Cl2F3NO |
|---|---|
Molecular Weight |
243.99 g/mol |
IUPAC Name |
1-(4,6-dichloropyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-1-5(9)13-2-3(4)6(14)7(10,11)12/h1-2H |
InChI Key |
BOQFCZIJXJNSCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4,6-dichloropyridine with a trifluoromethyl ketone precursor under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4,6-dichloropyridine is treated with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also incorporate continuous flow reactors to enhance reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, ether).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products Formed
Substitution: Amino or thio-substituted pyridine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Structural and Electronic Differences
Table 1: Key Structural Features of Selected Trifluoroacetylpyridine Derivatives
Key Observations :
- The trifluoroacetyl group in all analogs exhibits a characteristic IR C=O stretch near 1700 cm⁻¹, consistent with strong electron-withdrawing effects .
Key Observations :
- Fluoroacylation using trifluoroacetic anhydride or ethyl trifluoroacetate is a common strategy for introducing the CF₃CO group .
- The target compound’s synthesis would likely require halogenation of a pyridine precursor followed by fluoroacylation, as seen in analogous systems .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Chlorine substituents increase molecular weight and density compared to non-halogenated analogs.
- Hygroscopicity is a concern for some analogs, necessitating anhydrous storage .
Biological Activity
1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one is a fluorinated compound with significant biological activity attributed to its unique structural characteristics. The presence of halogen substituents influences its reactivity and potential therapeutic applications. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chlorine atoms and a trifluoroethanone functional group. Its molecular formula is , with a molecular weight of approximately 243.99 g/mol. The structural configuration contributes to its interactions with biological targets.
Anticancer Properties
Research has indicated that derivatives of pyridine compounds, including 1-(4,6-dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one, exhibit notable anticancer activities. For instance, studies on related compounds have shown cytotoxic effects against various cancer cell lines. A comparative analysis highlights the effectiveness of these compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | A549 (lung) | TBD | |
| 11b (oxadiazole derivative) | A549 | 11.20 | |
| Deucravacitinib | TYK2-inhibitor | TBD |
The IC50 value represents the concentration required to inhibit cell growth by 50%. Further studies are needed to establish specific values for 1-(4,6-dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one.
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cancer progression. Pyridine derivatives often interact with enzymes or receptors critical for tumor growth and survival. Molecular docking studies suggest that such compounds can bind effectively to target proteins, potentially inhibiting their function.
Case Study 1: Anticancer Activity in Lung Cancer
A recent study evaluated the anticancer properties of several pyridine derivatives against A549 lung cancer cells. The results indicated that specific substitutions on the pyridine ring enhanced cytotoxicity. The tested derivatives were analyzed for their ability to induce apoptosis and inhibit cell proliferation.
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory properties of halogenated pyridine compounds. The study demonstrated that these compounds could inhibit pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
